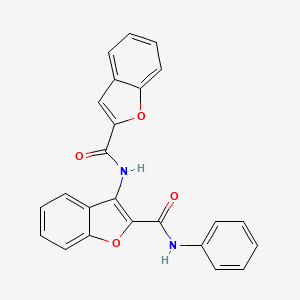

3-(benzofuran-2-carboxamido)-N-phenylbenzofuran-2-carboxamide

Description

3-(Benzofuran-2-carboxamido)-N-phenylbenzofuran-2-carboxamide is a bis-benzofuran carboxamide derivative characterized by two benzofuran rings linked via carboxamide groups. One benzofuran moiety is substituted with an N-phenyl group, while the other is connected through a secondary amide bond.

Properties

IUPAC Name |

3-(1-benzofuran-2-carbonylamino)-N-phenyl-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16N2O4/c27-23(20-14-15-8-4-6-12-18(15)29-20)26-21-17-11-5-7-13-19(17)30-22(21)24(28)25-16-9-2-1-3-10-16/h1-14H,(H,25,28)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXIFJHDKYUMYBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC5=CC=CC=C5O4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(benzofuran-2-carboxamido)-N-phenylbenzofuran-2-carboxamide involves several steps. One common synthetic route includes the use of 8-aminoquinoline directed C–H arylation and transamidation chemistry . This method allows for the installation of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold with high efficiency. The reaction conditions typically involve palladium catalysis for the C–H arylation reactions, followed by a one-pot, two-step transamidation procedure . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

3-(benzofuran-2-carboxamido)-N-phenylbenzofuran-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve halogenating agents like bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include modified benzofuran derivatives with altered functional groups .

Scientific Research Applications

Anticancer Activity

Benzofuran derivatives, including 3-(benzofuran-2-carboxamido)-N-phenylbenzofuran-2-carboxamide, have been studied for their anticancer properties. Research indicates that these compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines.

Case Study:

A study evaluated a series of benzofuran derivatives for anticancer activity against human breast cancer cells (MCF-7). Among these, compounds similar to this compound exhibited significant cytotoxic effects with IC50 values comparable to established chemotherapeutics like doxorubicin .

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | 1.136 | Induction of apoptosis via caspase activation |

| Doxorubicin | 1.200 | DNA intercalation and topoisomerase inhibition |

Neuroprotective Effects

The compound has also shown promise in neuroprotection. Studies have indicated that benzofuran derivatives can protect neuronal cells from excitotoxic damage.

Case Study:

In vitro experiments demonstrated that certain benzofuran derivatives provided protection against NMDA-induced excitotoxicity in rat cortical neurons. The neuroprotective effect was attributed to antioxidant properties and modulation of glutamate receptors, with some compounds exhibiting efficacy comparable to memantine, a known NMDA antagonist .

| Compound | Concentration (μM) | Neuroprotective Effect |

|---|---|---|

| This compound | 100 | Significant reduction in cell death |

| Memantine | 30 | Comparable neuroprotection |

Antimicrobial Activity

Benzofuran derivatives have been explored for their antibacterial and antifungal properties. The unique structure of this compound enhances its interaction with microbial targets.

Case Study:

A series of benzofuran compounds were tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited potent antibacterial activity, suggesting potential applications in treating infections .

Mechanism of Action

The mechanism of action of 3-(benzofuran-2-carboxamido)-N-phenylbenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to exert their effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied. For example, in antimicrobial applications, these compounds may inhibit bacterial enzymes or disrupt cell membrane integrity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The compound’s uniqueness lies in its dual benzofuran-carboxamide architecture. Below is a comparative analysis with structurally related molecules:

Antioxidant Activity

Benzofuran-2-carboxamide derivatives with para-substituted phenyl groups (e.g., methoxy or chloro) exhibit radical scavenging activity. For instance, derivatives in showed IC₅₀ values of 12–45 μM in DPPH assays, with electron-donating groups (e.g., methoxy) enhancing activity . The target compound’s bis-benzofuran structure may amplify antioxidant effects due to increased electron delocalization.

Physicochemical and Pharmacokinetic Considerations

- Solubility: Bis-benzofuran systems (target compound) are less water-soluble than mono-benzofuran analogs (e.g., ) due to increased hydrophobicity .

- Metabolic Stability : The N-phenyl group may reduce metabolic degradation compared to alkylamine-linked hybrids (), but this requires validation .

Biological Activity

3-(Benzofuran-2-carboxamido)-N-phenylbenzofuran-2-carboxamide is a compound of considerable interest due to its diverse biological activities. This article explores the synthesis, mechanisms of action, and biological effects of this compound, supported by case studies and research findings.

Synthesis

The synthesis of this compound involves several chemical reactions, including oxidation, reduction, and substitution. The compound can be synthesized through various methods, with one common route involving the use of 8-aminoquinoline directed C–H arylation and transamidation chemistry.

Benzofuran derivatives, including the compound , have been shown to exhibit significant biological activities through various mechanisms:

- Target Interaction : These compounds interact with specific biological targets to exert their effects.

- Biochemical Pathways : They influence multiple biochemical pathways, contributing to their pharmacological profiles.

- Cell Growth Inhibition : Benzofuran compounds have demonstrated notable cell growth inhibitory effects across various cell lines.

Antioxidant and Neuroprotective Effects

Research indicates that benzofuran derivatives possess antioxidant properties that can protect neuronal cells from damage. A study synthesized a series of benzofuran-2-carboxamide derivatives and evaluated their neuroprotective effects against NMDA-induced excitotoxicity. Notably, compound 1f (a derivative) exhibited potent neuroprotective action comparable to memantine, a known NMDA antagonist .

Key Findings :

- Compound 1f showed significant protection at 30 μM concentration.

- Substitutions at specific positions (e.g., -CH3 at R2) were crucial for neuroprotective activity.

Antimicrobial Activity

Benzofuran compounds have also been evaluated for their antimicrobial properties. A systematic review highlighted their effectiveness against various pathogens, including Mycobacterium tuberculosis and Staphylococcus aureus. For instance, certain benzofuran derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 0.039 μg/mL against S. aureus .

| Compound | Target Pathogen | MIC (μg/mL) |

|---|---|---|

| Compound 3 | M. tuberculosis H37Rv | 8 |

| Compound 4 | S. aureus | 0.039 |

| Compound 6 | C. albicans | 0.625 - 2.5 |

Case Studies

- Neuroprotective Study : In a study evaluating the neuroprotective effects of benzofuran derivatives on rat cortical neuronal cells, it was found that specific substitutions enhanced protective efficacy against excitotoxic damage caused by NMDA receptor activation .

- Antimicrobial Evaluation : Another study assessed the antimicrobial activity of synthesized benzofuran derivatives against multiple strains, revealing that structural modifications significantly influenced efficacy and toxicity profiles .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.